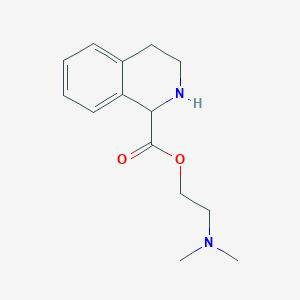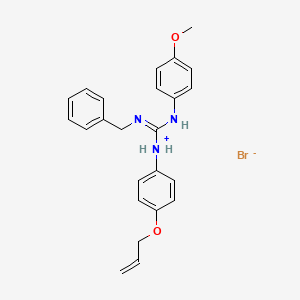
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide is a complex organic compound with a unique structure that includes allyloxy, benzyl, and methoxyphenyl groups
Méthodes De Préparation
The synthesis of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. The process may involve the use of reagents such as allyl bromide, benzyl chloride, and methoxyphenyl isocyanate. The reaction conditions often include controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Applications De Recherche Scientifique
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide can be compared with other similar compounds, such as:
2-(p-Allyloxyphenyl)-3-benzyl-2-(p-methoxyphenyl)guanidine hydrobromide: This compound has a similar structure but with slight variations in the positioning of functional groups.
1-(p-Allyloxyphenyl)-3-benzyl-2-(p-chlorophenyl)guanidine hydrobromide: This compound differs by having a chlorophenyl group instead of a methoxyphenyl group, which may result in different chemical and biological properties.
Propriétés
Numéro CAS |
69415-39-0 |
|---|---|
Formule moléculaire |
C24H26BrN3O2 |
Poids moléculaire |
468.4 g/mol |
Nom IUPAC |
[N'-benzyl-N-(4-methoxyphenyl)carbamimidoyl]-(4-prop-2-enoxyphenyl)azanium;bromide |
InChI |
InChI=1S/C24H25N3O2.BrH/c1-3-17-29-23-15-11-21(12-16-23)27-24(25-18-19-7-5-4-6-8-19)26-20-9-13-22(28-2)14-10-20;/h3-16H,1,17-18H2,2H3,(H2,25,26,27);1H |
Clé InChI |
HKIYLTFXBGMCGU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=NCC2=CC=CC=C2)[NH2+]C3=CC=C(C=C3)OCC=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


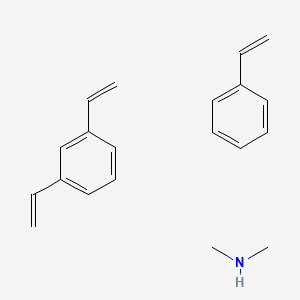
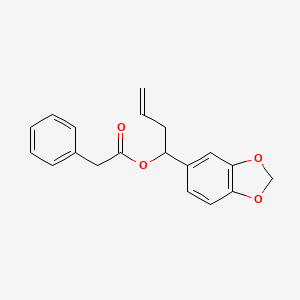
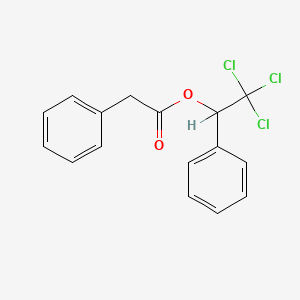
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)



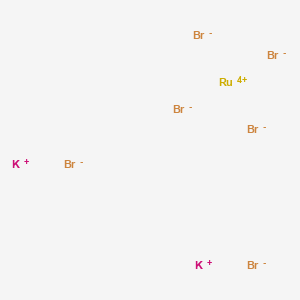
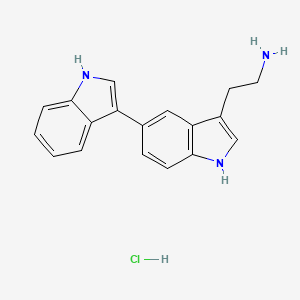
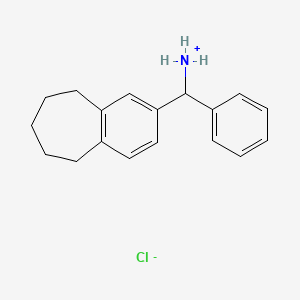
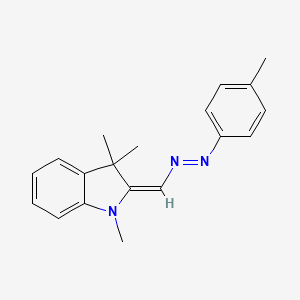
![1-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]-4-octylbenzene](/img/structure/B13769025.png)

